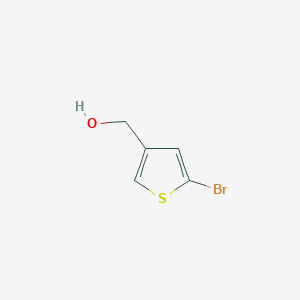

(5-Bromothiophen-3-yl)methanol

Description

(5-Bromothiophen-3-yl)methanol is a brominated thiophene derivative with the molecular formula C₅H₅BrOS (molecular weight: 193.07 g/mol) . Its structure features a hydroxymethyl (-CH₂OH) group at position 3 and a bromine atom at position 5 of the thiophene ring. The SMILES notation is C1=C(SC=C1CO)Br, and its InChIKey is HHIFWYCYZWPETO-UHFFFAOYSA-N . This compound serves as a versatile intermediate in organic synthesis, particularly in pharmaceutical and materials chemistry, due to its reactive bromine and alcohol functional groups.

Properties

IUPAC Name |

(5-bromothiophen-3-yl)methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H5BrOS/c6-5-1-4(2-7)3-8-5/h1,3,7H,2H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HHIFWYCYZWPETO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(SC=C1CO)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H5BrOS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00597304 | |

| Record name | (5-Bromothiophen-3-yl)methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00597304 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

193.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

73919-88-7 | |

| Record name | (5-Bromothiophen-3-yl)methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00597304 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

(5-Bromothiophen-3-yl)methanol can be synthesized through several methods. One common approach involves the bromination of thiophene followed by a Grignard reaction to introduce the hydroxymethyl group. The reaction conditions typically involve the use of bromine or N-bromosuccinimide (NBS) as the brominating agent and magnesium in dry ether for the Grignard reaction .

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentration can optimize the production process .

Chemical Reactions Analysis

Types of Reactions

(5-Bromothiophen-3-yl)methanol undergoes various chemical reactions, including:

Oxidation: The hydroxymethyl group can be oxidized to form the corresponding aldehyde or carboxylic acid.

Reduction: The bromine atom can be reduced to form thiophen-3-ylmethanol.

Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used for substitution reactions.

Major Products Formed

Oxidation: 5-Bromothiophene-3-carboxylic acid or 5-bromothiophene-3-carbaldehyde.

Reduction: Thiophen-3-ylmethanol.

Substitution: Various substituted thiophenes depending on the nucleophile used.

Scientific Research Applications

(5-Bromothiophen-3-yl)methanol has a wide range of applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and in the development of new materials.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

Mechanism of Action

The mechanism of action of (5-Bromothiophen-3-yl)methanol depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to various biological effects. The exact pathways and targets involved are subjects of ongoing research .

Comparison with Similar Compounds

Structural and Functional Group Variations

The following table summarizes key structural and functional differences between (5-Bromothiophen-3-yl)methanol and related compounds:

Electronic and Steric Effects

- Electron-Withdrawing vs. Donating Groups: The bromine atom in this compound withdraws electron density, activating the thiophene ring for electrophilic substitution at specific positions. In contrast, the methoxy group in (5-Bromo-3-methoxythiophen-2-yl)methanol donates electron density, altering regioselectivity in reactions .

Biological Activity

(5-Bromothiophen-3-yl)methanol is a thiophene derivative that has garnered attention in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This compound is primarily investigated for its antimicrobial and anticancer properties, among other therapeutic applications. This article reviews the existing literature on the biological activity of this compound, including its mechanisms of action, experimental findings, and case studies.

This compound has the following chemical characteristics:

- Molecular Formula : C7H6BrS

- Molecular Weight : 215.09 g/mol

- CAS Number : 73919-88-7

The biological effects of this compound are believed to arise from its interaction with various molecular targets, including enzymes and receptors. The compound may exert its effects through:

- Inhibition of Enzymatic Activity : It may inhibit key enzymes involved in cancer cell proliferation.

- Induction of Apoptosis : Evidence suggests that it can trigger programmed cell death in cancer cells.

- Antimicrobial Action : The compound's structure allows it to disrupt bacterial cell walls or interfere with metabolic pathways essential for bacterial survival.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. A study reported its effectiveness against various pathogens, with minimum inhibitory concentration (MIC) values demonstrating potent activity against Gram-positive and Gram-negative bacteria. For instance, it showed an MIC of 0.22 mg/ml against Plesiomonas shigellosis and 0.44 mg/ml against Bacillus pumilus .

Anticancer Activity

In vitro studies have shown that this compound possesses anticancer properties, particularly against brain cancer cell lines such as T98G. The compound demonstrated a concentration-dependent inhibition of cell growth, with IC50 values ranging from 60 to 200 µg/mL after 24 to 72 hours of treatment . The mechanism involves inducing cytotoxic effects while sparing normal human cells, suggesting a selective action against cancerous tissues.

Data Summary

| Biological Activity | Target Organism/Cell Line | IC50/MIC Value | Reference |

|---|---|---|---|

| Antimicrobial | Plesiomonas shigellosis | 0.22 mg/ml | |

| Antimicrobial | Bacillus pumilus | 0.44 mg/ml | |

| Anticancer | T98G (brain cancer) | 60–200 µg/ml |

Case Studies

-

Anticancer Study on T98G Cells :

A detailed investigation on T98G cells revealed that treatment with this compound resulted in significant growth inhibition and increased apoptosis rates compared to untreated controls. The study utilized MTT assays and clonogenic assays to assess cell viability and proliferation . -

Antimicrobial Efficacy :

In a comparative study of various thiophene derivatives, this compound was highlighted for its superior antimicrobial properties, particularly in inhibiting the growth of resistant bacterial strains .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.